Product packaging for Diphenylammonium Trifluoromethanesulfonate(Cat. No.:CAS No. 164411-06-7)

Diphenylammonium Trifluoromethanesulfonate

Cat. No.: B063943
CAS No.: 164411-06-7
M. Wt: 319.3 g/mol
InChI Key: MGEGQAUINMTPGX-UHFFFAOYSA-N
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Description

Diphenylammonium Trifluoromethanesulfonate is a highly effective and versatile Brønsted acid catalyst prized in organic synthesis and academic research. Its utility stems from the synergistic combination of a weakly basic diphenylammonium cation and a non-coordinating, highly stable trifluoromethanesulfonate (triflate) anion. This structure confers strong acidity with low nucleophilicity, making it an exceptional catalyst for facilitating a wide range of transformations, including Friedel-Crafts alkylations, Mukaiyama aldol reactions, and the cleavage of ethers. Its research value is particularly high in the development of novel catalytic methodologies and the synthesis of complex molecules, where it offers advantages over traditional mineral acids by providing homogeneity in organic solvents, enhanced reactivity, and simplified work-up procedures. The mechanism of action involves the efficient protonation of substrates, generating highly reactive cationic intermediates while the inert triflate anion minimizes side reactions. Furthermore, its stability and solubility in various organic media make it a robust and reliable tool for exploring new reaction pathways under milder conditions, stimulating interest for researchers in medicinal chemistry, materials science, and synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12F3NO3S B063943 Diphenylammonium Trifluoromethanesulfonate CAS No. 164411-06-7

Properties

IUPAC Name

diphenylazanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEGQAUINMTPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458885
Record name Diphenylammonium Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164411-06-7
Record name Diphenylammonium Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylammonium Trifluoromethanesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Diphenylammonium Trifluoromethanesulfonate generally involves a multi-step reaction. Initially, aniline reacts with trifluoromethanesulfonic acid to form trifluoromethanesulfonic acid aniline salt. This intermediate is then reacted with sulfuric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Diphenylammonium Trifluoromethanesulfonate is involved in various chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent.

    Fluorination: It is used to introduce fluorine atoms into organic molecules.

    Sulfonation: It can introduce sulfo groups into organic compounds.

    Chlorination: It is also used for chlorination reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and oxygen.

    Fluorination: Reagents like elemental fluorine or fluorinating agents are used.

    Sulfonation: Sulfur trioxide or chlorosulfonic acid are typical reagents.

    Chlorination: Chlorine gas or thionyl chloride are commonly used.

Major Products: The major products formed from these reactions include fluorinated, sulfonated, or chlorinated organic compounds, depending on the specific reaction conditions and substrates used .

Scientific Research Applications

Organic Synthesis

DPAT acts as an efficient catalyst in various organic reactions:

  • Catalytic Applications : It is particularly effective in the synthesis of β-enaminones, which are crucial intermediates in pharmaceutical production. The compound facilitates reactions such as oxidation, fluorination, sulfonation, and chlorination, leading to the formation of diverse organic products .

Table 1: Summary of Catalytic Reactions Involving DPAT

Reaction TypeDescriptionMajor Products
OxidationActs as a strong oxidizing agentOxidized organic compounds
FluorinationIntroduces fluorine into organic moleculesFluorinated derivatives
SulfonationAdds sulfo groups to organic compoundsSulfonated products
ChlorinationFacilitates chlorination reactionsChlorinated compounds

Glycosylation Reactions

Recent studies have highlighted DPAT's role in direct dehydrative glycosylation reactions. It has been shown to catalyze glycosylations of carbohydrate hemiacetals under microwave irradiation, achieving moderate to excellent yields without the need for drying agents or stoichiometric additives. This method enhances efficiency and reduces environmental impact compared to traditional methods .

Case Study: Microwave-Assisted Glycosylation

  • Objective : To synthesize glycosides from carbohydrate hemiacetals.
  • Method : Utilization of DPAT as a catalyst under microwave conditions.
  • Results : The process yielded high purity products with minimal side reactions, demonstrating DPAT's effectiveness as a green catalyst in carbohydrate chemistry.

Biochemical Applications

In biochemistry, DPAT serves as a reagent in enzyme mechanism studies and biochemical assays. Its ability to facilitate electron transfer makes it valuable for investigating enzyme-catalyzed reactions and understanding metabolic pathways .

Medicinal Chemistry

DPAT is involved in synthesizing various medicinal compounds, including anti-inflammatory and anticancer agents. Its catalytic properties enable the efficient formation of complex molecules essential for drug development .

Industrial Applications

In industrial settings, DPAT is employed in the production of specialty chemicals and as a reagent for various chemical processes. Its efficiency in catalyzing esterification and transesterification reactions makes it a preferred choice for synthesizing esters from carboxylic acids and alcohols .

Table 2: Industrial Applications of DPAT

Application TypeDescriptionExamples
EsterificationCatalyzes formation of esters from acids and alcoholsProduction of flavoring agents
TransesterificationFacilitates exchange of alcohols in estersBiodiesel production

Mechanism of Action

The mechanism of action of Diphenylammonium Trifluoromethanesulfonate involves its strong electron-accepting properties, which enable it to act as an oxidizing agent. It can facilitate the transfer of electrons in various chemical reactions, leading to the formation of new chemical bonds. The compound’s molecular targets and pathways include its interaction with nucleophiles and electrophiles, enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications Notable Properties References
DPAT 319.30 169–170 PET imaging, alkylation reactions High thermal stability, radiopharmaceutical precursor
Diethylmethylammonium triflate ~285.00 (estimated) Not reported Thermophysical studies Adjustable hydrophobicity
Scandium(III) triflate 492.22 >300 (decomposes) Lewis acid catalysis Non-hygroscopic, no hazardous byproducts
Aluminum triflate 488.20 Not reported Research intermediate Low reactivity
[¹⁸F]FEMDPA 375.35 Not reported PET imaging High liver uptake, moderate myocardial uptake

Biological Activity

Diphenylammonium trifluoromethanesulfonate (DPAT) is a compound that has garnered attention in various fields of research, particularly due to its biological activity and applications in organic synthesis. This article provides a detailed overview of the biological activity of DPAT, including its mechanisms of action, applications in enzyme studies, and its role in medicinal chemistry.

This compound is synthesized through a multi-step reaction involving the reaction of aniline with trifluoromethanesulfonic acid, followed by further reactions to yield the final product. The compound is characterized by its strong electron-accepting properties, which facilitate its role as an oxidizing agent in various chemical reactions.

The mechanism by which DPAT exerts its biological effects primarily involves its ability to act as a catalyst in organic reactions. It participates in electron transfer processes, enabling the formation of new chemical bonds. This property makes it valuable in biochemical assays and enzyme mechanism studies .

1. Enzyme Mechanisms

DPAT is used extensively in studying enzyme mechanisms due to its ability to stabilize transition states and facilitate substrate interactions. It has been shown to enhance the efficiency of glycosylation reactions, where it acts as a catalyst under microwave irradiation conditions . This method allows for cleaner and more reliable results compared to traditional heating methods.

2. Medicinal Chemistry

In medicinal chemistry, DPAT is involved in the synthesis of various compounds with potential therapeutic applications. Its role as a reagent in biochemical assays enables researchers to explore new pathways for drug development, particularly for anti-inflammatory and anti-cancer agents. The compound's unique properties allow it to introduce functional groups into organic molecules effectively.

Case Study 1: Glycosylation Reactions

A study demonstrated the effectiveness of DPAT in direct dehydrative glycosylation reactions. The use of DPAT as a catalyst resulted in high yields of methyl-O-glycosides from carbohydrate hemiacetals under microwave conditions. The reaction proceeded without the need for special precautions to exclude moisture, showcasing DPAT's robustness as a catalyst .

Reaction ConditionsYield (%)Notes
Microwave Irradiation90%Clean reaction with no hydrolyzed products
Conventional HeatingVariableLess reliable results compared to microwave method

Case Study 2: PET Imaging Applications

Research involving [11C]dimethyl-diphenylammonium trifluoromethanesulfonate ([11C]DMDPA) has highlighted its potential as a novel PET-MPI agent. The study revealed that [11C]DMDPA exhibited rapid and prolonged cardiac uptake in animal models, suggesting its utility in cardiac imaging applications . This finding opens avenues for further exploration into the use of fluorinated ammonium salts for medical imaging.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DPAT, it is beneficial to compare it with similar compounds such as diphenylammonium triflate and N-phenylanilinium trifluoromethanesulfonate.

CompoundOxidative PotentialUnique Properties
This compound (DPAT)HighEffective catalyst for glycosylation
Diphenylammonium TriflateModerateCommonly used but less effective in specific reactions
N-Phenylanilinium TrifluoromethanesulfonateLowLimited applications compared to DPAT

Q & A

Basic: What are the optimal methods for synthesizing and characterizing DPAT?

Answer:
DPAT is synthesized via acid-base reactions between diphenylamine and trifluoromethanesulfonic acid (TFMSA) under anhydrous conditions. Key steps include:

  • Synthesis : React equimolar amounts of diphenylamine and TFMSA in dichloromethane, followed by solvent evaporation and recrystallization from ethanol .
  • Characterization :
    • Purity : Chelometric titration (≥97% purity) .
    • Structural confirmation : Infrared (IR) spectroscopy for triflate (SO₃⁻) stretching (~1220–1250 cm⁻¹) and NMR (¹H/¹³C) for phenyl proton environments .
    • Thermal stability : Differential scanning calorimetry (DSC) confirms melting points (169–183°C; note discrepancies in reported values) .

Basic: What safety protocols are essential when handling DPAT?

Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use in a fume hood due to potential dust inhalation .
  • Waste disposal : Segregate DPAT-containing waste in labeled containers for professional hazardous waste treatment .
  • Storage : Protect from light and moisture; store at 2–8°C under argon to prevent decomposition .

Advanced: How does DPAT’s electronic structure influence its catalytic efficacy in esterification?

Answer:
DPAT acts as a Brønsted acid catalyst, where the triflate anion (CF₃SO₃⁻) stabilizes transition states via weak anion-π interactions with aromatic substrates. Mechanistic studies suggest:

  • Acidity : The NH⁺ group in DPAT (pKa ~1–2) protonates carbonyl groups, enhancing electrophilicity .
  • Comparative studies : DPAT outperforms traditional acids (e.g., H₂SO₄) in stereoselective esterification due to lower side reactions (e.g., sulfonation) .
  • Experimental validation : Use kinetic isotope effects (KIE) and in situ IR to monitor proton transfer dynamics .

Advanced: How can computational methods predict DPAT’s reactivity in novel reaction systems?

Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution on NH⁺ and triflate to predict protonation sites .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on DPAT’s solubility and aggregation .
  • Validation : Cross-reference computational results with experimental data (e.g., NMR chemical shifts, reaction yields) .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting points)?

Answer:
Discrepancies in melting points (169–170°C vs. 178–183°C) may arise from:

  • Polymorphism : Perform X-ray crystallography to identify crystalline phases .
  • Impurity profiling : Use HPLC or mass spectrometry to detect trace solvents or byproducts .
  • Inter-lab validation : Compare DSC data across multiple labs using standardized heating rates .

Advanced: What methodologies assess DPAT’s stability under varying experimental conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres .
  • Accelerated aging studies : Expose DPAT to humidity (40–80% RH) and monitor degradation via IR or NMR .
  • Kinetic stability assays : Track catalytic activity over time in model reactions (e.g., ester hydrolysis) .

Advanced: How to evaluate DPAT’s environmental impact given limited ecotoxicity data?

Answer:

  • Acute toxicity testing : Use Daphnia magna or Vibrio fischeri bioassays to estimate LC₅₀ values .
  • Degradation studies : Apply advanced oxidation processes (AOPs) with LC-MS to identify breakdown products .
  • Soil mobility : Perform column chromatography experiments to assess adsorption/leaching potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylammonium Trifluoromethanesulfonate
Reactant of Route 2
Diphenylammonium Trifluoromethanesulfonate

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